4-Chloro-2-methoxybenzyl alcohol
Overview
Description
. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom at the 4-position and a methoxy group at the 2-position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-methoxybenzyl alcohol, also known as (4-chloro-2-methoxyphenyl)methanol, is the respiratory system . This compound interacts with the respiratory system, causing changes in its function.
Mode of Action
Compounds with similar structures have been known to undergo reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure and function of the target molecules.
Result of Action
Safety data sheets indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, adequate ventilation is recommended when handling this compound to prevent inhalation . Additionally, personal protective equipment is recommended to prevent skin and eye contact .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-methoxybenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 4-chloro-2-methoxybenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 4-chloro-2-methoxybenzaldehyde using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxybenzyl alcohol undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 4-Chloro-2-methoxybenzaldehyde
Reduction: 4-Chloro-2-methoxybenzylamine
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
4-Chloro-2-methoxybenzyl alcohol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl alcohol: Similar structure but lacks the methoxy group.
2-Methoxybenzyl alcohol: Similar structure but lacks the chlorine atom.
4-Chloro-2-methoxybenzaldehyde: Oxidized form of 4-chloro-2-methoxybenzyl alcohol.
Uniqueness
This compound is unique due to the presence of both chlorine and methoxy substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
(4-chloro-2-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXPZAITCCIOIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55685-75-1 | |
Record name | 4 Chloro-2-methoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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